2-Methyl-5-sulfanylpentan-2-ol
Description
2-Methyl-5-sulfanylpentan-2-ol is a branched aliphatic alcohol featuring a sulfhydryl (-SH) group at the fifth carbon and a methyl substituent at the second carbon of the pentanol backbone. Its molecular formula is C₆H₁₄OS, with a molecular weight of 134.24 g/mol. However, its precise industrial uses are less documented compared to structurally related compounds .
Properties
CAS No. |
142569-67-3 |
|---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
2-methyl-5-sulfanylpentan-2-ol |
InChI |
InChI=1S/C6H14OS/c1-6(2,7)4-3-5-8/h7-8H,3-5H2,1-2H3 |
InChI Key |
LAFMRXMLDULLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCS)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Structural Analysis
The table below highlights key structural and functional differences between 2-Methyl-5-sulfanylpentan-2-ol and analogous compounds from the provided evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|
| This compound | C₆H₁₄OS | 134.24 | Alcohol (-OH), Thiol (-SH) | Methyl (C2), Sulfanyl (C5) |
| 5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-ol | C₁₅H₂₀OS₂ | 280.45 | Alcohol (-OH), Dithiolane | Phenyl, Dithiolane, Methyl (C4) |
| 5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one | C₁₅H₁₈OS₂ | 278.43 | Ketone (C=O), Dithiolane | Phenyl, Dithiolane, Methyl (C4) |
| 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol | C₁₄H₂₆O | 210.36 | Alcohol (-OH) | Cyclopentenyl, Trimethyl groups |
Key Observations :
- Functional Groups : The target compound’s thiol group distinguishes it from dithiolane-containing analogs (), which exhibit greater sulfur content and cyclic stability. The cyclopentenyl derivative () lacks sulfur but incorporates a complex bicyclic structure .
- Molecular Weight: The target compound is significantly smaller than dithiolane derivatives (134.24 vs.
Reactivity and Stability
- Thiol vs. Dithiolane : The -SH group in this compound confers high reactivity, including susceptibility to oxidation and nucleophilic substitution. In contrast, dithiolanes () are stabilized by their cyclic disulfide structure, reducing oxidative degradation .
- Ketone vs. Alcohol : The ketone in 5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one () enhances electrophilicity at the carbonyl carbon, unlike the alcohol’s nucleophilic character in the target compound .
Research Findings
- Synthetic Pathways : Dithiolane derivatives () are synthesized via addition reactions of dithi(ol)anylium salts to α,β-unsaturated carbonyls, a method distinct from the epoxide-based routes seen in .
- Spectroscopic Data : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying the purity of analogs, as demonstrated in .
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